Benafentrine

Übersicht

Beschreibung

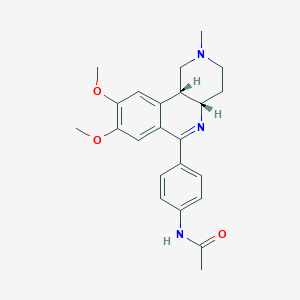

Benafentrin, auch bekannt als AH 21-132, ist ein niedermolekulares Medikament, das als Inhibitor der Phosphodiesterase (PDE)-Isoenzyme III und IV wirkt. Es wurde zunächst wegen seiner potenziellen antiallergischen Wirkung und seiner Anwendung bei der Behandlung allergischen Bronchialasthmas untersucht. die Entwicklung von Benafentrin wurde in Phase-I-klinischen Studien abgebrochen .

Vorbereitungsmethoden

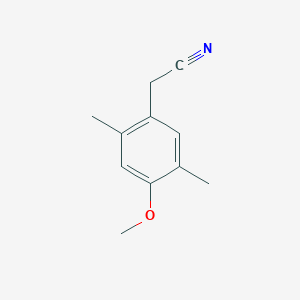

Die synthetischen Routen und Reaktionsbedingungen für Benafentrin umfassen die Herstellung von benzannellierten [1,6]Naphthyridinen. Diese Verbindungen leiten sich von teilweise hydrierten Benzo[c][1,6]Naphthyridinen ab. Die Herstellung beinhaltet typischerweise die Verwendung von Trifluormethylgruppen und verschiedenen Reaktionsbedingungen, um die gewünschte Struktur zu erreichen

Analyse Chemischer Reaktionen

Benafentrin unterliegt verschiedenen chemischen Reaktionen, einschließlich Oxidation, Reduktion und Substitution. Häufige Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, sind Trifluormethylgruppen und andere spezifische Katalysatoren. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind Derivate von Benzo[c][1,6]Naphthyridinen .

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Benafentrin übt seine Wirkung aus, indem es die Phosphodiesterase (PDE)-Isoenzyme III und IV hemmt. Diese Hemmung führt zu einem Anstieg der cAMP-Spiegel, der wiederum verschiedene zelluläre Prozesse reguliert, darunter die Freisetzung von Noradrenalin und die Zytokinproduktion. Die molekularen Zielstrukturen von Benafentrin umfassen die PDE-Isoenzyme III und IV, und seine Signalwege beinhalten die Modulation der cAMP-Spiegel .

Wirkmechanismus

Benafentrine exerts its effects by inhibiting the phosphodiesterase (PDE) III and IV isoenzymes. This inhibition leads to an increase in cAMP levels, which in turn regulates various cellular processes, including the release of noradrenaline and cytokine production. The molecular targets of this compound include the PDE III and IV isoenzymes, and its pathways involve the modulation of cAMP levels .

Vergleich Mit ähnlichen Verbindungen

Benafentrin ist anderen PDE-Inhibitoren wie Ibudilast, Theophyllin und Roflumilast ähnlich. Diese Verbindungen zielen ebenfalls auf PDE-Isoenzyme ab und wurden auf ihre potenziellen therapeutischen Wirkungen bei Erkrankungen wie chronisch-obstruktiver Lungenerkrankung (COPD) und Asthma untersucht. Benafentrin ist einzigartig in seiner spezifischen Hemmung sowohl der PDE-Isoenzyme III als auch IV, was im Vergleich zu Verbindungen, die nur ein Isoenzym anvisieren, eine breitere Palette von Wirkungen bietet .

Ähnliche Verbindungen

- Ibudilast

- Theophyllin

- Roflumilast

- Milrinon

- Enoximon

Die duale Hemmung von PDE III und IV durch Benafentrin unterscheidet es von diesen ähnlichen Verbindungen und macht es trotz seiner abgebrochenen Entwicklung zu einem einzigartigen Kandidaten für die Forschung .

Eigenschaften

IUPAC Name |

N-[4-[(4aS,10bR)-8,9-dimethoxy-2-methyl-3,4,4a,10b-tetrahydro-1H-benzo[c][1,6]naphthyridin-6-yl]phenyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H27N3O3/c1-14(27)24-16-7-5-15(6-8-16)23-18-12-22(29-4)21(28-3)11-17(18)19-13-26(2)10-9-20(19)25-23/h5-8,11-12,19-20H,9-10,13H2,1-4H3,(H,24,27)/t19-,20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCDXHGMCXGHXBM-PMACEKPBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)C2=NC3CCN(CC3C4=CC(=C(C=C42)OC)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)NC1=CC=C(C=C1)C2=N[C@H]3CCN(C[C@H]3C4=CC(=C(C=C42)OC)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00188630 | |

| Record name | Benafentrine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00188630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

393.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35135-01-4 | |

| Record name | Benafentrine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035135014 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benafentrine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00188630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BENAFENTRINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3DXB7KMD1F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

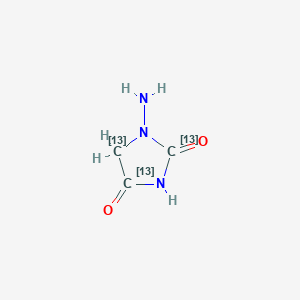

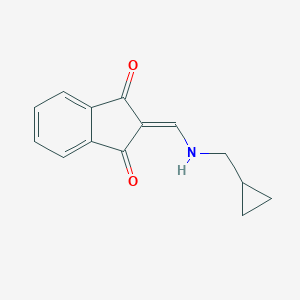

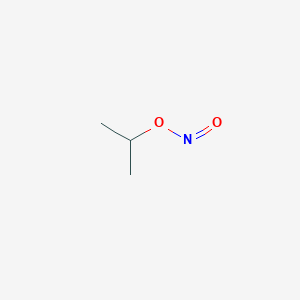

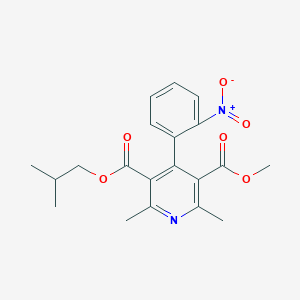

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Benafentrine affect cAMP levels within cells, and what is the significance of this interaction?

A1: this compound, a PDE4 inhibitor, increases intracellular cAMP levels by preventing its breakdown. [, ] PDE4 is an enzyme responsible for hydrolyzing cAMP, a crucial secondary messenger involved in various cellular processes. By inhibiting PDE4, this compound allows cAMP to accumulate, leading to downstream effects like the suppression of tumor necrosis factor-alpha (TNF-alpha) generation in human peripheral blood monocytes. [] This mechanism highlights this compound's potential as an anti-inflammatory agent.

Q2: The research mentions a "rolipram binding site" on PDE4. How does this compound interact with this site, and what is the implication of this interaction on its activity?

A2: The research indicates that this compound, similar to Rolipram, displays a strong affinity for the "rolipram binding site" on PDE4. [] Interestingly, the study found that the potency of this compound in inhibiting PDE4 correlated better with its ability to displace [3H]R-(-)-rolipram from this specific binding site than with its direct interaction with the catalytic site of the enzyme. [] This observation suggests that the "rolipram binding site" might be functionally linked to the catalytic domain of PDE4 and that this compound's interaction with this site could allosterically modulate the enzyme's activity.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-chloro-3-[4-(ethoxymethyl)phenyl]benzene](/img/structure/B26771.png)

![4-[(4-Chlorophenyl)methyl]-2-[1-(3-phenylpropyl)azepan-4-yl]phthalazin-1-one;hydrochloride](/img/structure/B26798.png)